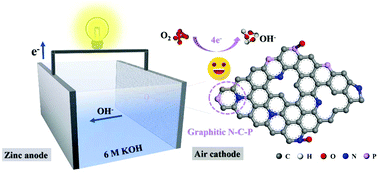Graphite N–C–P dominated three-dimensional nitrogen and phosphorus co-doped holey graphene foams as high-efficiency electrocatalysts for Zn–air batteries†
Nanoscale Pub Date: 2019-08-26 DOI: 10.1039/C9NR04696H
Abstract
The search for metal-free catalysts for oxygen reduction reactions (ORRs) in energy storage and conversion devices, such as fuel cells and metal–air batteries, is highly desirable but challenging. Here, we have designed and synthesized controllable 3D nitrogen and phosphorous co-doped holey graphene foams (N,P-HGFs) as a high-efficiency ORR catalyst through structural regulation and electronic engineering. The obtained catalyst shows a half-wave potential of 0.865 V in alkaline electrolytes. It is found that Zn–air batteries with the N,P-HGFs-1000 air electrode exhibit excellent discharge performance and durability. Our study suggests that the remarkable ORR performance of N,P co-doped graphene is mainly due to the graphite N–C–P structure, where an enhanced charge density and increased HOMO energy level are confirmed by both experimental results and theoretical density-functional theory calculations.


Recommended Literature
- [1] The chemistry of santonene. Part III. Some autoxidation products
- [2] Syntheses, crystal structures and magnetic properties of a novel family of penta-manganese complexes derived from an assembly system containing polydentate hydroxy-rich Schiff-base ligands†
- [3] Back cover
- [4] Thermal expansion of coals and carbonised coals
- [5] Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study†
- [6] Green preparation of nitrogen-doped carbon dots derived from silkworm chrysalis for cell imaging†
- [7] Separation of some transition metals by reversed-phase paper chromatography
- [8] Superior catalytic performance of Ce1−xBixO2−δ solid solution and Au/Ce1−xBixO2−δ for 5-hydroxymethylfurfural conversion in alkaline aqueous solution†
- [9] Ultrasensitive electrochemical immunosensors for clinical immunoassay using gold nanoparticle coated multi-walled carbon nanotubes as labels and horseradish peroxidase as an enhancer
- [10] Hybrid lithium-ion capacitors with asymmetric graphene electrodes†

Journal Name:Nanoscale
Research Products
-
Diethylene glycol diethyl ether
CAS no.: 112-36-7
-
CAS no.: 2550-40-5
-
CAS no.: 2944-87-8
-
CAS no.: 122-78-1
-
5-Fluoro-2-nitrobenzotrifluoride
CAS no.: 393-09-9
-
CAS no.: 506-32-1
-
CAS no.: 83-38-5
-
CAS no.: 85-18-7









